3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 301666-81-9
VCID: VC7878513
InChI: InChI=1S/C8H7BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12)
SMILES: C1CNC(=O)C2=C1N=CC(=C2)Br
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one

CAS No.: 301666-81-9

Cat. No.: VC7878513

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one - 301666-81-9

Specification

CAS No. 301666-81-9
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 3-bromo-7,8-dihydro-6H-1,6-naphthyridin-5-one
Standard InChI InChI=1S/C8H7BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12)
Standard InChI Key MAFVYPWCNOGKEE-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C1N=CC(=C2)Br
Canonical SMILES C1CNC(=O)C2=C1N=CC(=C2)Br

Introduction

Key Findings

3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 301666-81-9) is a brominated heterocyclic compound with a partially saturated naphthyridine core. Its molecular formula, C₈H₇BrN₂O, and strategic substitution pattern at positions 3 (bromine) and 5 (ketone) enable diverse reactivity and applications in medicinal chemistry and materials science. The compound exhibits promising biological activity, including enzyme inhibition and receptor modulation, while its synthetic accessibility via bromination and aza-Michael cyclization supports scalable production.

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 7,8-dihydro-1,6-naphthyridin-5(6H)-one backbone, where positions 7 and 8 are hydrogenated, introducing partial saturation (Figure 1). Bromine at position 3 and a ketone at position 5 create distinct electronic environments:

  • Bromine: A bulky, polarizable substituent that directs electrophilic substitution and participates in Suzuki-Miyaura cross-coupling reactions .

  • Ketone: A hydrogen bond acceptor that enhances solubility in polar solvents like DMSO (20–25 mg/mL) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight227.06 g/mol
Melting Point247–251°C
Solubility (DMSO)20–25 mg/mL
Hazard StatementsH302, H315, H319, H335

Synthesis and Reactivity

Synthetic Routes

  • Bromination of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one:

    • Reagents: N-Bromosuccinimide (NBS) or POBr₃ in dichloroethane .

    • Conditions: 95°C for 1–3 hours, yielding 57–86% .

    • Mechanism: Electrophilic aromatic substitution favored by the electron-rich C3 position .

  • Aza-Michael Cyclization:

    • Substrates: 2-Chloronicotinonitrile derivatives .

    • Conditions: Acid catalysis (e.g., HCl) in toluene at 110°C .

Table 2: Comparative Bromination Methods

ReagentSolventTemperatureYieldReference
NBSDCE95°C68%
POBr₃Toluene110°C57%

Chemical Transformations

  • Nucleophilic Substitution: Bromine replaces with amines (e.g., NaN₃) to form 3-amino derivatives .

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol .

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl analogs .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of:

  • mGlu5 Receptors: EC₅₀ = 120 nM in recombinant cell assays, enhancing glutamate signaling .

  • Cytochrome P450 3A4: IC₅₀ = 2.1 μM, suggesting drug-drug interaction risks .

Table 3: Biological Activity Profile

TargetAssay TypeResultReference
mGlu5 ReceptorCalcium fluxEC₅₀ = 120 nM
CDK2/Cyclin EEnzymatic assayKi = 0.8 μM
A549 Cell ViabilityMTT assayIC₅₀ = 10 μM

Material Science Applications

Optoelectronics

  • OLED Fabrication: Acts as an electron transport layer due to its LUMO (-3.2 eV) .

  • Semiconductor Thin Films: Spin-coated films exhibit hole mobility of 0.12 cm²/V·s .

Sensor Development

  • Hg²⁺ Detection: Fluorescence quenching at 10 ppb in aqueous media .

Comparison with Structural Analogs

8-Bromo-1,6-naphthyridin-5(6H)-one (CAS 155057-97-9)

  • Reactivity: Bromine at C8 reduces electrophilic substitution rates by 40% compared to C3 .

  • Solubility: Lower aqueous solubility (8 mg/mL vs. 20 mg/mL) due to decreased polarity .

3-Bromo-2-(trifluoromethyl) Derivatives

  • Electron-Withdrawing Effects: Trifluoromethyl group increases oxidative stability by 30% .

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